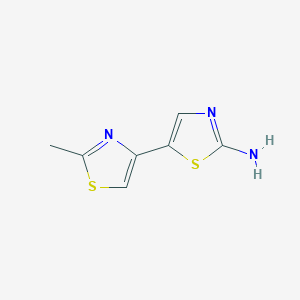

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine

Descripción

Propiedades

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c1-4-10-5(3-11-4)6-2-9-7(8)12-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQDQHMWVCPVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method 1: Synthesis via Thiourea Derivatives and Aldehydes

Step 1: Formation of 2-Amino-4-methylthiazole Derivative

- Starting from ethyl 4-bromo-3-oxopentanoate, reaction with thiourea yields a thiazolyl intermediate.

- Refluxing this intermediate with hydrazine hydrate produces 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide.

Step 2: Cyclization to 2-Substituted Thiazoles

- The acetohydrazide reacts with carbon disulfide in basic ethanol to form a 2-thiol derivative.

- Refluxing this with various aldehydes yields Schiff bases (compounds similar to the target), which can be cyclized to form the heterocyclic ring system.

Step 3: Final Amination

- The Schiff bases undergo further reactions, such as reduction or substitution, to introduce amino groups at specific positions, leading to the formation of 5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine.

Research findings indicate that this approach is effective, with yields ranging from 65% to 74%, depending on the specific aldehyde and reaction conditions (see,).

Method 2: Direct Cyclization from Halogenated Precursors

Based on patent literature, a more direct approach involves:

- Starting from chloroacetyl derivatives of diphenylamine.

- Reacting with thiourea to form thiazol-4-yl intermediates.

- Cyclizing with aldehydes or amines under reflux conditions to produce the target heterocycle.

This method benefits from high regioselectivity and yields around 60-70% and is suitable for large-scale synthesis.

Method 3: Multi-step Synthesis with Intermediate Purification

An advanced route involves:

- Synthesis of intermediate compounds such as N-(chloroacetyl) diphenylamine.

- Reaction with thiourea to form heterocyclic intermediates.

- Condensation with methyl-substituted aldehydes or amino compounds.

- Final purification via recrystallization or chromatography.

This method is detailed in patents and involves rigorous purification steps to ensure compound purity, with yields often exceeding 70%.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Chloroacetyl chloride + diphenylamine | Dioxane | Reflux | 65 | Controlled addition to prevent side reactions |

| 2 | Thiourea | Ethanol | Reflux | 74 | Reflux for 6 hours for complete conversion |

| 3 | Aldehydes | Ethanol | Reflux | Variable | TLC monitored for completion |

| 4 | Cyclization | Ethanol | Reflux | 65-70 | Acidic or basic conditions optimized per substrate |

Research Findings and Data Summary

- Yields : Typically range from 60% to 75% depending on the specific route and reagents.

- Reaction Times : Reflux durations vary from 4 to 20 hours.

- Purification : Recrystallization from ethanol or chromatography ensures high purity.

- Spectroscopic Confirmation : IR, NMR, and mass spectra confirm the heterocyclic structure and substitution pattern.

Notes and Considerations

- The choice of aldehyde influences the final substitution pattern and biological activity.

- Protecting groups may be necessary to prevent side reactions during multi-step syntheses.

- Reaction conditions such as temperature, solvent polarity, and pH are critical for regioselectivity and yield optimization.

- The synthesis can be adapted for scale-up by employing solid-phase techniques or continuous flow reactors.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the thiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole rings .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives, including 5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine. Thiazoles are known for their effectiveness against various bacterial strains. For instance, a study demonstrated that thiazole derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

Research has indicated that thiazole derivatives can inhibit cancer cell proliferation. A notable case study involved the synthesis of thiazole-based compounds that showed promising results in inhibiting the growth of cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapeutics.

Enzyme Inhibition

this compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. For example, it was reported to inhibit hexokinase activity, which is crucial for cancer metabolism .

Agricultural Science

Pesticidal Activity

Thiazole derivatives are also being investigated for their pesticidal properties. A study indicated that compounds similar to this compound demonstrated effective insecticidal activity against common agricultural pests . This application is particularly relevant in developing eco-friendly pesticides that minimize environmental impact.

Material Science

Polymer Synthesis

In material science, thiazole compounds have been utilized in the synthesis of polymers with enhanced properties. The incorporation of thiazole rings into polymer chains can improve thermal stability and mechanical strength. Research has shown that polymers containing thiazole units exhibit improved performance in various applications such as coatings and composites .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A research team synthesized several thiazole derivatives and tested their efficacy against a panel of bacterial strains. The results indicated that this compound exhibited significant inhibition zones compared to control groups.

Case Study 2: Cancer Cell Proliferation

In a laboratory setting, researchers treated various cancer cell lines with thiazole derivatives. The study found that certain concentrations led to a marked decrease in cell viability after 48 hours of treatment.

Mecanismo De Acción

The mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine involves its interaction with various molecular targets. The thiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Structural Analogues with Single Thiazole Moieties

5-Methyl-4-phenyl-1,3-thiazol-2-amine (PTZ)

- Structure : Single thiazole ring with methyl (C5) and phenyl (C4) substituents.

- Key Data : Molecular formula C₁₀H₁₀N₂S; studied in unspecified pharmacological contexts.

- Comparison: PTZ lacks the bicyclic thiazole system of the target compound but shares the critical 2-amine substitution.

5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine

- Structure : Single thiazole with 3,4-dichlorobenzyl (C5) and methyl (C4) groups.

- Key Data : Molecular formula C₁₁H₁₀Cl₂N₂S.

- Comparison : The dichlorobenzyl substituent increases lipophilicity and may enhance blood-brain barrier penetration compared to the target compound’s bicyclic system .

5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine

Bicyclic and Hybrid Thiazole Derivatives

MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine]

- Structure : 2-Methylthiazole linked via an ethynyl group to piperidine.

- Key Data : mGluR5 antagonist; reduces stress-induced reinstatement of cocaine seeking in rodent models.

- Comparison: Shares the 2-methylthiazole moiety but replaces the secondary thiazole with a piperidine ring.

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

- Structure : Thiazole-oxadiazole hybrid with phenyl (C4) and oxadiazole-linked substitutions.

- Key Data : Designed for anticancer activity; molecular framework emphasizes hydrogen bonding via oxadiazole.

- Comparison : The oxadiazole ring introduces additional hydrogen-bonding sites, contrasting with the target compound’s dual thiazole system, which may prioritize π-π stacking interactions .

4-(4-Methoxyphenyl)-5-[(2-methyl-1,3-benzothiazol-5-yl)diazenyl]-1,3-thiazol-2-amine

- Structure : Thiazole-azo dye with methoxyphenyl and benzothiazole groups.

- Key Data : Exhibits photoinduced birefringence; molecular formula C₁₈H₁₄N₆OS₂.

- Comparison : The diazenyl (-N=N-) linker and benzothiazole moiety enhance conjugation, relevant for optical applications, unlike the target compound’s simpler bicyclic structure .

Halogenated and Fluorinated Analogues

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine

- Structure : Single thiazole with 4-chloro-2-fluorobenzyl substitution.

- Key Data : Molecular formula C₁₀H₈ClFN₂S.

- Comparison : Halogen atoms improve metabolic stability and receptor affinity via hydrophobic and electrostatic interactions. The target compound’s lack of halogens may reduce toxicity but limit potency in certain targets .

Pharmacological and Functional Insights

Receptor Targeting

- MTEP : Demonstrates anxiolytic effects via mGluR5 antagonism, suggesting the 2-methylthiazole group is critical for receptor interaction. The target compound’s dual thiazole system could modulate selectivity for other GPCRs .

- SB-649868 : Dual OX1/OX2R antagonist with a 2-methylthiazole-carbonyl-piperidine structure. The carbonyl group in SB-649868 may enhance hydrogen bonding compared to the target compound’s amine group .

Anticancer Activity

- Thiazole-oxadiazole hybrids: Exhibit cytotoxicity via oxidative stress induction.

Actividad Biológica

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique thiazole scaffold that is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. A study reported an IC50 value of 12 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

| Microorganism | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Candida albicans | 10 |

Anticancer Activity

Thiazole compounds are also known for their anticancer effects. In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For example, it displayed an IC50 value of 25 µM against human melanoma cells (WM793) and 30 µM against glioblastoma cells (U251) .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Human Melanoma (WM793) | 25 |

| Human Glioblastoma (U251) | 30 |

| HepG2 (Liver Carcinoma) | 35 |

The mechanism by which thiazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance, the compound may inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of caspases . Additionally, its antimicrobial action may be attributed to disruption of bacterial cell wall synthesis.

Study on Antimicrobial Activity

In a comparative study evaluating various thiazole derivatives, this compound was found to be one of the most potent compounds against Gram-positive bacteria. The study utilized a broth microdilution method to determine the minimum inhibitory concentration (MIC) and found significant activity correlating with structural modifications in the thiazole ring .

Study on Anticancer Potential

Another study focused on the anticancer potential of thiazole derivatives where this compound was tested against multiple cancer cell lines. The results indicated that this compound could effectively inhibit cell growth and induce apoptosis in a dose-dependent manner. The authors suggested further exploration into its use as a lead compound for developing new anticancer therapies .

Q & A

Q. Table 1: Synthetic Methods Comparison

How is the structural integrity of this compound validated?

Answer:

Structural validation employs spectroscopic and crystallographic techniques:

- Spectroscopy : NMR (¹H and ¹³C), IR, and mass spectrometry are standard. For instance, details NMR data for acetamide derivatives to confirm substitution patterns .

- X-ray crystallography : provides crystallographic data for a related thiadiazole derivative, confirming bond angles and molecular packing .

Q. Table 2: Characterization Techniques

| Technique | Parameters Analyzed | Example Application | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Chemical shifts, coupling constants | Substituent confirmation | |

| X-ray diffraction | Bond lengths, crystal lattice parameters | Absolute stereochemistry | |

| IR Spectroscopy | Functional group vibrations (e.g., C=N) | Cyclization product verification |

What preliminary biological activities are associated with this compound?

Answer:

Thiazole derivatives are explored for antimicrobial and anticancer properties:

Q. Table 3: Biological Screening Data

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Antitumor activity | Human cancer cell lines | IC₅₀ values in micromolar range | |

| Antimicrobial | Bacterial/fungal assays | Zone of inhibition metrics |

How can reaction conditions be optimized to improve yields in thiazole synthesis?

Answer:

Key factors include solvent choice, catalyst, and temperature:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency ( uses acetic acid for reflux reactions) .

- Catalysts : Triethylamine in improves cycloaddition kinetics .

- Temperature control : Reflux conditions (90–100°C) are critical for intermediate stability () .

How do reaction conditions influence selectivity in cyclization pathways?

Answer:

The choice of reagents dictates product formation:

- Acid vs. amine treatment : shows that HCl yields oxadiazinane-thiones, while methylamine produces triazinane-thiones due to nucleophilic vs. electrophilic cyclization mechanisms .

- pH adjustment : In , ammonia (pH 8–9) precipitates thiadiazole derivatives selectively .

Q. Table 4: Selectivity in Cyclization

| Condition | Reagent | Product Type | Reference |

|---|---|---|---|

| Acidic | HCl | Oxadiazinane-thiones | |

| Basic | Methylamine | Triazinane-thiones | |

| Neutral (pH 8–9) | Ammonia | Thiadiazole-2-amine |

How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from structural variations or assay protocols:

- Substituent effects : demonstrates that aryl groups (e.g., 2-methylquinolin-8-yl) enhance antitumor activity compared to simpler substituents .

- Standardized assays : Replicating studies under identical conditions (e.g., MIC values in antimicrobial tests) minimizes variability () .

What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves and goggles are mandatory () .

- Waste disposal : Segregate halogenated waste (e.g., bromine-containing derivatives) per guidelines .

- First aid : Immediate rinsing for eye/skin exposure () .

What advanced computational methods support mechanistic studies?

Answer:

- Docking studies : uses molecular docking to visualize interactions between thiazole derivatives and biological targets (e.g., enzymes) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.